The synthesis of methyl o-(2-methoxyethyl)serinate typically involves several steps, primarily focusing on the esterification process. One common method includes:
Technical details regarding reaction conditions such as temperature, pressure, and time are crucial for optimizing yield and purity.
The molecular structure of methyl o-(2-methoxyethyl)serinate features:
Methyl o-(2-methoxyethyl)serinate participates in various chemical reactions, including:
Technical details such as reaction conditions (solvents, temperatures) influence these reactions significantly.
The mechanism of action for methyl o-(2-methoxyethyl)serinate primarily relates to its role as an ester derivative of serine. It may interact with biological targets through:
Data supporting these mechanisms often come from biochemical assays and cellular studies.
Physical Properties:
Chemical Properties:
Methyl o-(2-methoxyethyl)serinate has several scientific applications:
Methyl O-(2-methoxyethyl)serinate (CAS 887245-17-2) represents a specialized serine-derived building block in oligonucleotide medicinal chemistry. This synthon enables the synthesis of 3′- and 5′-terminal serinol caps and nucleoside analogs with 2′-O-(2-amino-3-methoxypropyl) (2′-R-AMP) modifications. Serinol-capped oligonucleotides exhibit dramatically enhanced nuclease resistance—studies show 100% integrity after 24-hour exposure to snake venom phosphodiesterase (SVPD), compared to >70% degradation in uncapped counterparts [5]. The molecular rationale involves:
Table 1: Stability of Serinol-Capped vs. Uncapped Oligonucleotides
| Oligomer Design | % Intact After 24h SVPD | Tm with Complementary RNA (°C) |
|---|---|---|
| Unmodified DNA | <30% | 50.4 |
| Single serinol cap | 70% | 58.3 |
| Double serinol cap | 100% | 58.4 |
| 2′-OMe RNA | 0% | 77.0 |
| 2′-OMe + double cap | 100% | 78.2 |
Data adapted from nuclease resistance studies [5]
This serine derivative serves as a molecular bridge integrating amino acid functionality with nucleic acid engineering. Its structural analogs demonstrate three key pharmacological advantages:
The compound enables synthesis of advanced modifications like 2′-O-R-AMP-ribothymidine—a hybrid analog combining features of 2′-MOE RNA and 2′-aminoethyl modifications. This demonstrates a synergistic binding effect: while 2′-MOE increases Tm by +1.6°C/modification, 2′-R-AMP provides comparable affinity enhancement (+1.4°C/modification) with superior nuclease resistance due to the amino group’s enzyme-inhibiting action [5] [8].
The development of Methyl O-(2-methoxyethyl)serinate parallels the three-generation evolution of oligonucleotide therapeutics:
Table 2: Evolution of 2′-O-Alkyl Modifications in Approved Therapeutics
| Modification | Representative Drug | Target | Year Approved | Key Advancement |
|---|---|---|---|---|
| PS-DNA | Fomivirsen | CMV RNA | 1998 | First ASO approval |
| 2′-MOE gapmer | Mipomersen | ApoB-100 | 2013 | Systemic efficacy |
| 2′-MOE uniform | Nusinersen | SMN2 | 2016 | Splicing modulation |
| PMO | Eteplirsen | Dystrophin | 2016 | Uncharged backbone |
| GalNAc-MOE | Eplontersen | TTR | 2023 | Hepatocyte targeting |
Data consolidated from clinical ASO approvals [1] [4] [8]
Methyl O-(2-methoxyethyl)serinate contributes to this progression by enabling:1) Terminal capping of 2′-MOE oligonucleotides to further extend half-life2) Hybrid modifications like 2′-R-AMP that merge properties of 2′-MOE and aminoethyl functionalities3) Stereospecific synthesis of constrained analogs that maintain the crucial 3′-endo sugar conformation required for RNA binding [5] [7]. The historical significance lies in its role as a chemical enabler for advanced oligonucleotide architectures beyond simple 2′-O-alkylation, particularly those requiring amino acid-like side chains for enhanced biological interactions.
Table 3: Key Synthetic Applications of Methyl O-(2-Methoxyethyl)serinate
| Application | Resulting Modification | Key Property Enhancement |
|---|---|---|
| 3′/5′-Terminal capping | Serinol phosphoramidite | Complete nuclease resistance (24h SVPD) |
| 2′-Position modification | 2′-O-R-AMP-ribothymidine | Tm +1.4°C/modification; enhanced specificity |
| Backbone conjugation | Aminoethoxy phosphoramidite | Increased cellular uptake via protein binding |
Derived from synthetic schemes and oligomer designs [5] [9]
This compound exemplifies the convergence of amino acid and nucleotide chemistry driving modern oligonucleotide therapeutics. Its unique value lies in enabling stereospecific installation of bi-functional side chains that simultaneously enhance target affinity, metabolic stability, and cellular delivery—addressing the core challenges in nucleic acid drug development [5] [8]. As oligonucleotide engineering progresses toward more complex architectures, serine-derived modifiers will continue enabling critical structure-activity refinements.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1